![molecular formula C13H19NOS B3461727 N-(pentan-3-yl)-2-(phenylsulfanyl)acetamide](/img/structure/B3461727.png)
N-(pentan-3-yl)-2-(phenylsulfanyl)acetamide
Overview
Description
N-(pentan-3-yl)-2-(phenylsulfanyl)acetamide is an organic compound that belongs to the class of acetamides It features a phenylsulfanyl group attached to an acetamide moiety, with a pentan-3-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pentan-3-yl)-2-(phenylsulfanyl)acetamide typically involves the reaction of 2-(phenylsulfanyl)acetic acid with pentan-3-amine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous synthesis, which can be more efficient and scalable compared to batch processes. The use of microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(pentan-3-yl)-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemical Reactions
N-(pentan-3-yl)-2-(phenylsulfanyl)acetamide can participate in various chemical reactions, including:
- Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reduction: The amide group can be reduced to form amines.
- Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Chemistry
This compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure facilitates the development of various derivatives that can exhibit distinct chemical properties.
Biological Research
This compound may act as a probe in biological studies involving sulfur-containing compounds. Its interactions with biological targets could provide insights into biochemical pathways and enzyme activities.
Industrial Applications
In industrial chemistry, this compound could be utilized in the synthesis of specialty chemicals and materials. Its ability to undergo various transformations makes it suitable for creating tailored compounds for specific applications.
Similar Compounds
Compound Name | Key Features | Unique Aspects |
---|---|---|
This compound | Contains both phenylsulfanyl and pentan-3-yl groups | Unique combination of functional groups |
2-(phenylsulfanyl)acetamide | Lacks the pentan-3-yl substituent | Simpler structure with different properties |
N-(pentan-3-yl)acetamide | Lacks the phenylsulfanyl group | Different reactivity profile |
Mechanism of Action
The mechanism of action of N-(pentan-3-yl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(pentan-3-yl)-2-(phenylsulfanyl)acetamide: Unique due to the presence of both a phenylsulfanyl group and a pentan-3-yl substituent.
2-(phenylsulfanyl)acetamide: Lacks the pentan-3-yl substituent.
N-(pentan-3-yl)acetamide: Lacks the phenylsulfanyl group.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Biological Activity
N-(pentan-3-yl)-2-(phenylsulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure and Properties
This compound features a phenylsulfanyl group and an acetamide backbone, which may influence its interaction with biological targets. The compound's structure suggests potential for various pharmacological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, certain chalcone derivatives, which share similar functional groups, have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 1–2 µg/mL for the most potent compounds .
Table 1: Antibacterial Activity of Related Compounds
Compound Name | Target Bacteria | MIC (µg/mL) |
---|---|---|
Chalcone Derivative 1 | Staphylococcus aureus | 1 |
Chalcone Derivative 2 | Escherichia coli | 2 |
This compound | TBD (To Be Determined) | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as HeLa and A549, with IC50 values indicating significant antiproliferative activity. For example, one study reported IC50 values of 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells when tested against related sulfur-containing compounds .
The biological activity of this compound may be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. The presence of the phenylsulfanyl group is hypothesized to enhance binding affinity to these targets, potentially leading to inhibition of bacterial growth or cancer cell proliferation.
Case Studies
- Antibacterial Study : A recent study investigated the antibacterial properties of a series of sulfur-containing acetamides, including this compound. The results indicated that these compounds effectively inhibited bacterial growth in vitro, suggesting potential as new antimicrobial agents .
- Anticancer Study : Another investigation focused on the cytotoxic effects of acetamides on various cancer cell lines. The study found that modifications in the alkyl chain length significantly influenced the compounds' activity, with some derivatives showing enhanced potency against resistant cancer strains .
Properties
IUPAC Name |
N-pentan-3-yl-2-phenylsulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-3-11(4-2)14-13(15)10-16-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPRPDCMQWRESC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)CSC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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